REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1.[O-:11][CH2:12][CH3:13].[Na+]>CN(C=O)C>[CH2:12]([O:11][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1)[CH3:13] |f:1.2|
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Name
|
|
Quantity
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150 mg
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Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1OC)I
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Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
268 μL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The reaction mixture was partitioned between saturated NaHCO3 and DCM
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Type
|
WASH
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Details
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The organic phase was washed once with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Mg2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase column chromatography (0-20% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=CC=C1OC)I
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |